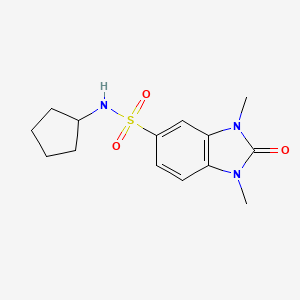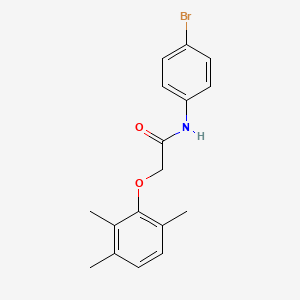
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as BPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry. BPTA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.28 g/mol.
Mecanismo De Acción
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide works by binding to enzymes and inhibiting their activity. It has been shown to bind to the active site of cytochrome P450 enzymes, preventing them from metabolizing drugs and other compounds. This can lead to increased drug efficacy and reduced drug toxicity.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect drug metabolism and lead to changes in drug efficacy and toxicity. N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide in lab experiments is that it is a reliable and efficient tool for inhibiting the activity of cytochrome P450 enzymes. This can be useful in studying the metabolism of drugs and other compounds. However, one limitation of using N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is that it may not be effective against all cytochrome P450 enzymes, and its effects may vary depending on the specific enzyme being studied.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide. One area of interest is in developing more selective inhibitors of cytochrome P450 enzymes, which could be used to target specific enzymes involved in drug metabolism. Another area of interest is in studying the potential use of N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide in cancer treatment, including in vivo studies to determine its efficacy and toxicity. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, including its potential effects on other enzymes and pathways in the body.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves the reaction of 4-bromoaniline with 2,3,6-trimethylphenol in the presence of a base, followed by the addition of acetic anhydride to form the final product. This method has been optimized to produce high yields of pure N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, making it a reliable and efficient method for synthesizing this compound.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been studied for its potential use as a tool in medicinal chemistry and biochemistry. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in drug metabolism and can affect the efficacy of drugs. N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-4-5-12(2)17(13(11)3)21-10-16(20)19-15-8-6-14(18)7-9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMGBHWSVVOKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-isopropyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691270.png)
![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
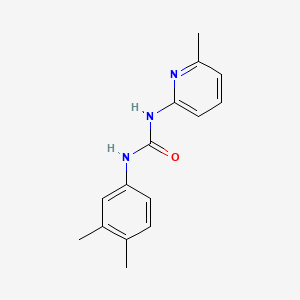
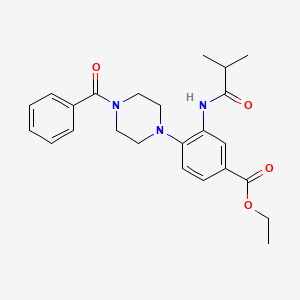
![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)
![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
![9-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691309.png)
![1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5691315.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine](/img/structure/B5691319.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)
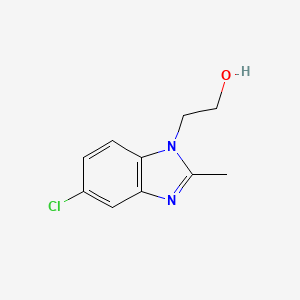
![3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5691360.png)
![5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691385.png)
